6-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinaldehyde
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Overview
Description
6-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinaldehyde is a chemical compound with the molecular formula C11H10F3NO It is characterized by the presence of a trifluoromethyl group attached to a nicotinaldehyde structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinaldehyde typically involves the introduction of the trifluoromethyl group into the nicotinaldehyde structure. One common method is the reaction of nicotinaldehyde with a trifluoromethylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the trifluoromethyl group under appropriate conditions
Major Products Formed
Oxidation: 6-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinic acid.
Reduction: 6-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
6-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological effects such as enzyme inhibition or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine: Similar structure but with a pyridine ring instead of a nicotinaldehyde structure.
2-(1,1,1-Trifluoro-2-methylpropan-2-yl)piperidine hydrochloride: Contains a piperidine ring instead of a nicotinaldehyde structure.
3-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzene-1-sulfonyl chloride: Contains a benzene ring with a sulfonyl chloride group.
Uniqueness
6-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinaldehyde is unique due to the presence of both the trifluoromethyl group and the nicotinaldehyde structure. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it valuable for various research applications .
Properties
Molecular Formula |
C10H10F3NO |
---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
6-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H10F3NO/c1-9(2,10(11,12)13)8-4-3-7(6-15)5-14-8/h3-6H,1-2H3 |
InChI Key |
TULIMOMVBFNADI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=C(C=C1)C=O)C(F)(F)F |
Origin of Product |
United States |
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